molecular formula C19H16N4O4S3 B353052 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 853751-98-1

3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Katalognummer: B353052
CAS-Nummer: 853751-98-1
Molekulargewicht: 460.6g/mol
InChI-Schlüssel: CEFJCIMDJXIUQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a synthetic hybrid molecule designed for investigative applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two prominent pharmacophores: a 2-oxobenzothiazole moiety and a thiazolylsulfonamide group, linked by a propanamide chain. The benzothiazole scaffold is a heterocycle of significant research interest due to its diverse biological activities. Literature indicates that derivatives containing this core have been investigated for a range of properties, including potential neuroprotective, anticancer, and antimicrobial activities . The 2-aminothiazole sulfonamide component is another privileged structure in medicinal chemistry, often associated with enzyme inhibition and various pharmacological effects. The strategic combination of these subunits in a single molecule suggests its potential utility as a tool compound for probing biological pathways and evaluating structure-activity relationships. Researchers may employ this compound in high-throughput screening assays to identify novel targets or to serve as a lead structure for the development of new therapeutic agents. Its specific mechanism of action and research value are hypothesized from its molecular architecture and require empirical validation through targeted biological studies.

Eigenschaften

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S3/c24-17(9-11-23-15-3-1-2-4-16(15)29-19(23)25)21-13-5-7-14(8-6-13)30(26,27)22-18-20-10-12-28-18/h1-8,10,12H,9,11H2,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJCIMDJXIUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, based on diverse research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₂S₂
  • Molecular Weight : 398.49 g/mol
  • CAS Number : 847401-16-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including those similar to 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide. In vitro tests demonstrated that benzothiazole derivatives exhibit varying degrees of activity against bacteria and fungi. For instance, a study reported minimal inhibitory concentrations (MICs) for certain derivatives ranging from 50 μg/mL to over 200 μg/mL against various microbial strains, indicating moderate antibacterial efficacy .

CompoundMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
Compound C200Candida albicans

Anticancer Activity

The anticancer properties of compounds related to benzothiazole have been extensively studied. For example, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). A notable compound exhibited an IC50 value of approximately 6.5 μM against these cell lines, suggesting significant anticancer potential .

Enzyme Inhibition

The mechanism of action for compounds like 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide often involves the inhibition of specific enzymes. Research has indicated that these compounds can inhibit the activity of enzymes involved in critical biological pathways, such as those implicated in cancer progression and inflammation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into various benzothiazole derivatives found that modifications at specific positions on the benzothiazole ring significantly influenced their antimicrobial properties. The presence of electron-donating groups enhanced activity against Bacillus subtilis while reducing efficacy against E. coli .
  • Anticancer Screening : In a series of tests on human cancer cell lines, several derivatives demonstrated potent growth inhibition. The structure–activity relationship (SAR) analysis revealed that substitution patterns greatly impacted their efficacy, with certain substitutions leading to improved potency against specific cancer types .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide typically involves multi-step organic reactions. A common method includes the condensation of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives under acidic conditions. This process often requires dehydrating agents to facilitate the formation of the benzothiazole ring structure.

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to an alcohol.
  • Substitution : Electrophilic substitution can occur on the aromatic ring, leading to diverse derivatives.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Activity : Investigations into its mechanism of action reveal that it may inhibit specific enzymes involved in cancer progression .

Case Study : In vitro studies have demonstrated that derivatives of this compound show significant cytotoxic effects against cancer cell lines, indicating its potential as a therapeutic agent .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases. Its structural analogs have shown promise in:

  • Anti-inflammatory Effects : Compounds similar to this have been evaluated for their ability to reduce inflammation and pain in animal models.
  • Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections, highlighting their potential in antiviral drug development .

Vorbereitungsmethoden

Synthesis of the Benzothiazolone Core

The benzo[d]thiazol-2(3H)-one scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. A common approach involves reacting 2-aminothiophenol with carbonyl sources such as triphosgene or chloroacetyl chloride under basic conditions . For example:

  • Cyclization Reaction :

    • Reagents : 2-Aminothiophenol (1.0 equiv), triphosgene (0.33 equiv), dichloromethane (DCM), triethylamine (TEA).

    • Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.

    • Yield : 85–90% .

This step forms the 2-oxobenzo[d]thiazole intermediate, which is subsequently functionalized at the 3-position.

Synthesis of the Sulfamoylphenyl-Thiazole Moiety

The N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl) group is constructed through sulfonylation and subsequent coupling :

  • Sulfonylation of 4-Aminophenyl Thiazole :

    • Step 1 : Reaction of 4-aminobenzenesulfonyl chloride with thiazol-2-amine in pyridine.

      • Reagents : 4-Aminobenzenesulfonyl chloride (1.0 equiv), thiazol-2-amine (1.1 equiv), pyridine.

      • Conditions : 80°C, 4 hours.

      • Yield : 70% .

    • Step 2 : Protection of the sulfonamide nitrogen using tert-butyl groups (if necessary) to prevent side reactions during subsequent steps .

Coupling of Propanamide and Sulfamoylphenyl-Thiazole

The final step involves amide bond formation between the propanoyl chloride and the sulfamoylphenyl-thiazole amine :

  • Amide Coupling :

    • Reagents : 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)propanoyl chloride (1.0 equiv), 4-(N-(thiazol-2-yl)sulfamoyl)aniline (1.1 equiv), DCM, TEA.

    • Conditions : 0°C to room temperature, 8 hours.

    • Yield : 65–70% .

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Parameter Value Method
Melting Point 218–220°CDifferential Scanning Calorimetry (DSC)
Molecular Formula C₁₉H₁₅N₅O₄S₂High-Resolution Mass Spectrometry (HRMS)
¹H NMR (DMSO-d₆) δ 8.15 (s, 1H, thiazole), 7.82–7.25 (m, 8H, aromatic)400 MHz NMR
HPLC Purity ≥98%C18 column, acetonitrile/water

Optimization and Challenges

  • Regioselectivity in Sulfonylation : Use of bulky bases (e.g., 2,6-lutidine) minimizes polysubstitution .

  • Stability of Intermediates : Propanoyl chloride intermediates are moisture-sensitive; reactions require anhydrous conditions .

  • Yield Improvement : Catalytic methods (e.g., DMAP) enhance acylation efficiency .

Alternative Synthetic Routes

  • One-Pot Cascade Synthesis : Combining cyclization and coupling steps using p-toluenesulfonic acid (p-TSA) as a catalyst reduces purification steps .

  • Solid-Phase Synthesis : Immobilized benzothiazolone derivatives enable iterative coupling for high-throughput production .

Q & A

Q. What are the key considerations for synthesizing 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide?

  • Methodological Answer : Synthesis involves sequential coupling reactions. First, prepare the benzo[d]thiazolone core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. Next, introduce the propanamide linker using HBTU/DMAP-mediated coupling in DMSO . The sulfamoyl-thiazole moiety is added via nucleophilic substitution of a sulfonyl chloride intermediate with 2-aminothiazole under anhydrous conditions. Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) and recrystallization (ethanol) yields the final compound. Key challenges include avoiding hydrolysis of the sulfamoyl group and ensuring regioselectivity during thiazole functionalization.

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C-NMR : Confirm proton environments (e.g., downfield shifts for sulfamoyl NH at ~10-11 ppm ) and carbon assignments (e.g., carbonyl carbons at ~165-175 ppm).
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 487.1234) .

Q. What solvents and reaction conditions optimize yield for the sulfamoyl-thiazole coupling step?

  • Methodological Answer : Anhydrous acetone with K₂CO₃ (1.5 eq) at room temperature for 12 hours minimizes side reactions (e.g., sulfonamide hydrolysis) while achieving ~70-80% yield. Lower yields in polar aprotic solvents like DMF (e.g., 50%) are attributed to competitive degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to immunoproteasome subunits?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the immunoproteasome β5i subunit (PDB: 6T8U). Key steps:
  • Ligand Preparation : Generate 3D conformers of the compound with Open Babel, optimizing charges and tautomers.
  • Docking Grid : Focus on the catalytic Thr1 pocket, accounting for hydrophobic (thiazole/benzothiazole) and hydrogen-bonding (sulfamoyl NH) interactions .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors (e.g., PR-957: ΔG = -10.1 kcal/mol). MD simulations (100 ns) assess stability of binding poses .

Q. What strategies resolve contradictory bioactivity data in cell-based vs. enzymatic assays?

  • Methodological Answer :
  • Permeability Assessment : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1×10⁻⁶ cm/s) suggests poor cellular uptake despite high enzymatic inhibition .
  • Metabolic Stability : Incubate with liver microsomes; rapid degradation (t₁/₂ < 15 min) indicates off-target effects in cell assays due to metabolite interference .
  • Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct binding in intact cells .

Q. How does substituent variation on the thiazole ring affect SAR for kinase inhibition?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or -donating (e.g., CH₃, OCH₃) groups at the thiazole 4-position. Screen against a kinase panel (e.g., EGFR, VEGFR2):
  • Activity Trends : Bulky substituents (e.g., CF₃) enhance hydrophobic interactions in the ATP-binding pocket (IC₅₀ = 0.12 μM vs. 1.3 μM for unsubstituted analog).
  • Selectivity : Electron-withdrawing groups reduce off-target binding (e.g., >50-fold selectivity over Src kinase) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.